
1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne is an organic compound with the molecular formula C7H9Cl3S. This compound is characterized by the presence of three chlorine atoms, a propylsulfanyl group, and an alkyne functional group. It is a versatile compound with significant applications in various fields of scientific research and industry.
Métodos De Preparación
The synthesis of 1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Chlorination: The alkyne undergoes chlorination to introduce chlorine atoms at specific positions.
Thioether Formation:
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The alkyne group can participate in addition reactions with halogens or hydrogen halides, forming dihalo or trihalo derivatives.
Aplicaciones Científicas De Investigación
1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne and thioether functional groups. These groups can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
1,1,2-Trichloro-4-(propylsulfanyl)but-1-EN-3-yne can be compared with other similar compounds, such as:
1,1,2-Trichloroethane: A chlorinated hydrocarbon with similar chlorine content but different functional groups.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another chlorinated compound with fluorine atoms, used as a solvent.
1,1,1-Trichloroethane: A widely used industrial solvent with different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
Propiedades
Número CAS |
62897-12-5 |
|---|---|
Fórmula molecular |
C7H7Cl3S |
Peso molecular |
229.6 g/mol |
Nombre IUPAC |
1,1,2-trichloro-4-propylsulfanylbut-1-en-3-yne |
InChI |
InChI=1S/C7H7Cl3S/c1-2-4-11-5-3-6(8)7(9)10/h2,4H2,1H3 |
Clave InChI |
KVQDNXVNOZHKQU-UHFFFAOYSA-N |
SMILES canónico |
CCCSC#CC(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


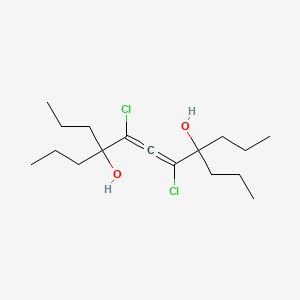
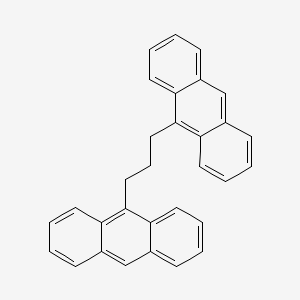
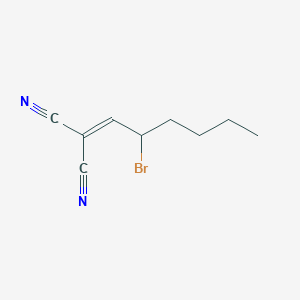


![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
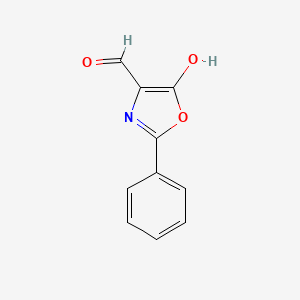
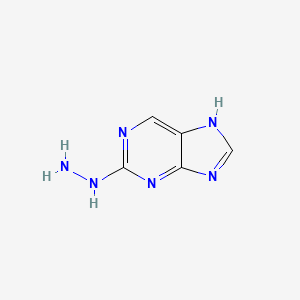

![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
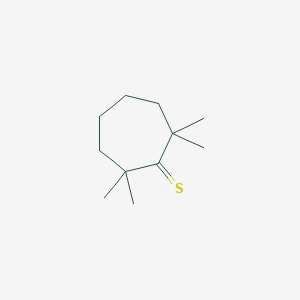
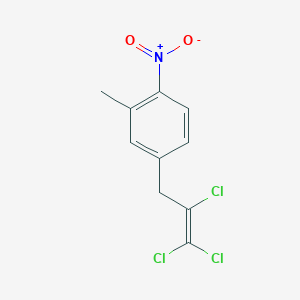
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)

